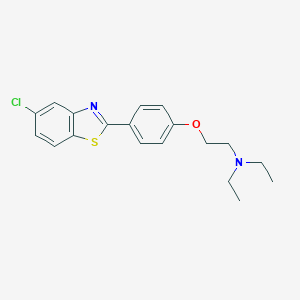
N-(2-Chloroethyl)aziridine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Chloroethyl)aziridine-1-carboxamide, commonly known as CAA, is a chemical compound that has been widely used in scientific research. CAA belongs to the class of alkylating agents, which are used in cancer chemotherapy to inhibit the growth of cancer cells. However, in
Mécanisme D'action
CAA works by alkylating DNA and proteins, which leads to the inhibition of cell division and ultimately cell death. CAA is a bifunctional alkylating agent that can crosslink DNA strands, leading to the inhibition of DNA replication and transcription. CAA can also react with proteins, leading to the modification of protein function.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of CAA depend on the dose and exposure time. CAA has been shown to induce DNA damage and protein modification, leading to cell death. CAA can also induce oxidative stress and inflammation in cells. In animal studies, CAA has been shown to cause toxicity in various organs, including the liver, kidney, and bone marrow.
Avantages Et Limitations Des Expériences En Laboratoire
CAA is a well-established alkylating agent that has been widely used in scientific research. CAA has a high degree of selectivity and can target specific proteins and DNA sequences. However, CAA has limitations in terms of its toxicity and potential side effects. CAA can also be unstable in solution and requires careful handling.
Orientations Futures
There are several future directions for the use of CAA in scientific research. One direction is the development of new CAA analogs with improved selectivity and reduced toxicity. Another direction is the use of CAA in combination with other drugs to enhance its efficacy. CAA can also be used in the development of new cancer therapies and in the study of DNA repair mechanisms. Further research is needed to fully understand the potential of CAA in scientific research.
Conclusion:
In conclusion, CAA is a well-established alkylating agent that has been widely used in scientific research. CAA has been used in cancer research, DNA damage studies, and protein modification studies. CAA works by alkylating DNA and proteins, leading to the inhibition of cell division and ultimately cell death. CAA has advantages in terms of its selectivity and specificity, but also has limitations in terms of its toxicity and potential side effects. There are several future directions for the use of CAA in scientific research, including the development of new analogs and the use of CAA in combination with other drugs.
Méthodes De Synthèse
The synthesis of CAA involves the reaction of 2-chloroethylamine hydrochloride with glyoxylic acid in the presence of sodium hydroxide. The resulting product is then treated with phosphorus pentachloride to obtain CAA. The synthesis method of CAA is well-established and has been widely used in scientific research.
Applications De Recherche Scientifique
CAA has been used in various scientific research applications, including cancer research, DNA damage studies, and protein modification studies. CAA is used as an alkylating agent in cancer chemotherapy to inhibit the growth of cancer cells. CAA has also been used to study the effects of DNA damage and protein modification in cells.
Propriétés
Numéro CAS |
15872-04-5 |
|---|---|
Nom du produit |
N-(2-Chloroethyl)aziridine-1-carboxamide |
Formule moléculaire |
C5H9ClN2O |
Poids moléculaire |
148.59 g/mol |
Nom IUPAC |
N-(2-chloroethyl)aziridine-1-carboxamide |
InChI |
InChI=1S/C5H9ClN2O/c6-1-2-7-5(9)8-3-4-8/h1-4H2,(H,7,9) |
Clé InChI |
RJJUWPILPAFJJS-UHFFFAOYSA-N |
SMILES |
C1CN1C(=O)NCCCl |
SMILES canonique |
C1CN1C(=O)NCCCl |
Synonymes |
1-Aziridinecarboxamide,N-(2-chloroethyl)-(8CI,9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



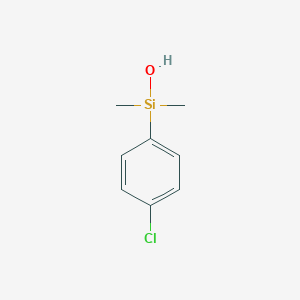
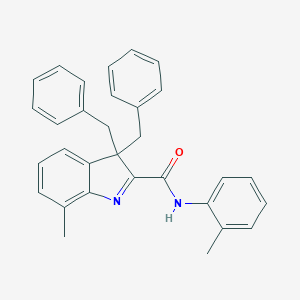

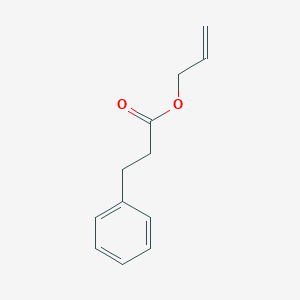

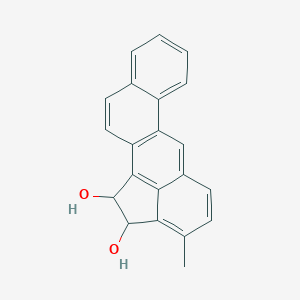
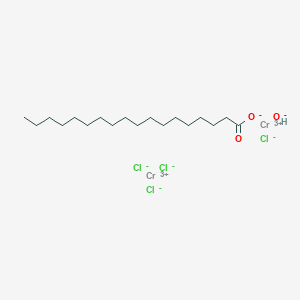
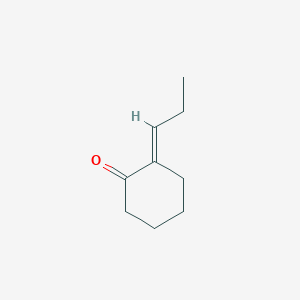


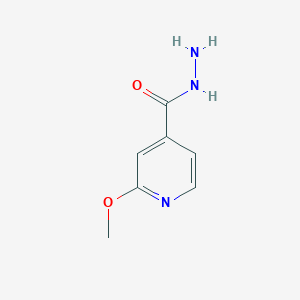
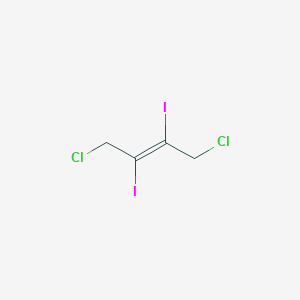
![1,1'-(Tetrahydro-6a-hydroxy-2,3a,5-trimethylfuro[2,3-d]-1,3-dioxole-2,5-diyl)bis-ethanone](/img/structure/B99710.png)
